4-Hydroxy-6-(trifluoromethyl)piperidin-2-one
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Overview
Description
4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the pyridine ring. One common method involves the reaction of 4-hydroxy-2-pyridone with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a pyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products: The major products formed from these reactions include ketone derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .
Scientific Research Applications
4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Hydroxy-2-pyridone: Lacks the trifluoromethyl group, leading to different chemical properties and reactivity.
6-(Trifluoromethyl)-4-pyrimidinol: Another pyrimidine derivative with similar substituents.
Uniqueness: 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the combination of the hydroxyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H8F3NO2 |
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Molecular Weight |
183.13 g/mol |
IUPAC Name |
4-hydroxy-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h3-4,11H,1-2H2,(H,10,12) |
InChI Key |
HQAHOQKCMBYMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1C(F)(F)F)O |
Origin of Product |
United States |
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